2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)
Description
Chemical Structure: The compound features a biphenyl core (two phenyl rings connected at the 1,1'-positions) with 1,3,2-dioxaborolane groups attached at the 4,4'-positions. The dioxaborolane moiety consists of a boron atom bonded to two oxygen atoms within a five-membered ring, enhancing stability and reactivity in cross-coupling reactions.
Synthesis: The compound is synthesized via carbocyclic Reformatsky reagents reacting with bis(arylmethylidene)benzidines to form spirocyclic derivatives .
Applications: Primarily explored in medicinal chemistry for bioactive spirocyclic compounds.
Properties
CAS No. |
135615-38-2 |
|---|---|
Molecular Formula |
C16H16B2O4 |
Molecular Weight |
293.9 g/mol |
IUPAC Name |
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-5-15(17-19-9-10-20-17)6-2-13(1)14-3-7-16(8-4-14)18-21-11-12-22-18/h1-8H,9-12H2 |
InChI Key |
PTCBRBCVXDJGOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)B4OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester groups can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The compound can undergo nucleophilic substitution reactions where the boronic ester groups are replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic ester groups.
Scientific Research Applications
2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[4-[4-(1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides to form biaryl compounds through a palladium-catalyzed cross-coupling mechanism. The boronic ester groups also facilitate the formation of phenols through oxidation reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Ternaphthalene-Based Analogues
- Example: 2,2'-(4,4'',5,5''-Tetradodecyl-[1,1':5',1''-ternaphthalene]-2',6'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) () Structure: A ternaphthalene (three fused naphthalene units) core with dioxaborolane groups at the 2',6'-positions and tetradodecyl substituents. Key Differences: Extended π-conjugation from the ternaphthalene core enhances electronic properties, making it suitable for organic electronics. Long alkyl chains improve solubility in non-polar solvents.
Binaphthyl-Based Analogues
- Example : (S)-2,2'-(2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ()
- Structure : A binaphthyl core with methoxymethoxy substituents and dioxaborolane groups at 3,3'-positions.
- Key Differences : Chiral binaphthyl backbone enables enantioselective catalysis. Methoxymethoxy groups modulate steric and electronic effects for catalytic applications.
Terphenyl-Based Analogues
- Example : 2,2'-[1,1':4',1''-Terphenyl]-4,4''-diylbis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] ()
- Structure : Terphenyl core with dioxaborolane groups at 4,4''-positions.
- Key Differences : Rigid terphenyl backbone improves thermal stability and planarity, advantageous for polymer synthesis and optoelectronic materials.
Substituent Effects
Alkyl Chain Modifications
- Example : 2,2'-(Octane-1,2-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ()
- Structure : An octane linker between two dioxaborolane groups.
- Key Differences : Flexible alkyl chains reduce crystallinity and enhance solubility, favoring solution-processable materials.
Electron-Donating Groups
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